1-(3-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol

Physicochemical profiling Lipophilicity Compound selection

The compound 1-(3-methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol (CAS free base 439128-85-5; hydrochloride salt 473566-87-9) is a synthetic aryloxypropanolamine derivative incorporating a 2-methylpiperidine moiety. It is manufactured as a research chemical with a typical purity specification of 95%.

Molecular Formula C16H25NO3
Molecular Weight 279.37 g/mol
Cat. No. B12169330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol
Molecular FormulaC16H25NO3
Molecular Weight279.37 g/mol
Structural Identifiers
SMILESCC1CCCCN1CC(COC2=CC=CC(=C2)OC)O
InChIInChI=1S/C16H25NO3/c1-13-6-3-4-9-17(13)11-14(18)12-20-16-8-5-7-15(10-16)19-2/h5,7-8,10,13-14,18H,3-4,6,9,11-12H2,1-2H3
InChIKeyAZOZMQDFEFXVIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol – Chemical Identity and Procurement Baseline


The compound 1-(3-methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol (CAS free base 439128-85-5; hydrochloride salt 473566-87-9) is a synthetic aryloxypropanolamine derivative incorporating a 2-methylpiperidine moiety [1]. It is manufactured as a research chemical with a typical purity specification of 95% . The molecule contains two stereogenic centers (the 2-position of the piperidine ring and the secondary alcohol carbon), meaning that commercial samples are supplied as mixtures of diastereomers unless otherwise specified . Its structural class—phenoxypropanolamines—is historically associated with β-adrenoceptor modulation, but the specific pharmacological profile of this individual compound remains largely uncharacterized in the public literature.

Why Close Structural Analogs Cannot Replace 1-(3-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol in Target Applications


Aryloxypropanolamines bearing different N-substituents (e.g., piperidine, morpholine, diethylamine) or different aryl substitution patterns are known to exhibit widely divergent receptor-subtype selectivity, intrinsic efficacy, and pharmacokinetic half-lives [1]. The combination of a 3-methoxyphenoxy ring and a 2-methylpiperidine head group creates a unique stereoelectronic environment that is not replicated by any single close analog. Subtle changes—removal of the 2-methyl group, relocation of the methoxy substituent, or replacement of the piperidine with an acyclic amine—can fundamentally alter hydrogen-bonding geometry, lipophilicity, and metabolic vulnerability, making generic substitution unreliable for structure-activity relationship (SAR) studies or pharmacological reference purposes. The quantitative evidence below, where available, underscores the need for compound-specific selection.

Quantitative Comparator Analysis for Procurement and Selection of 1-(3-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol


Calculated Physicochemical Profile vs. the Des-methyl Analog (1-(3-Methoxyphenoxy)-3-(piperidin-1-yl)propan-2-ol)

The predicted octanol-water partition coefficient (cLogP) of the target compound is 2.31, calculated via the fragment-based method used by PubChem [1]. The des-methyl analog, 1-(3-methoxyphenoxy)-3-(piperidin-1-yl)propan-2-ol, lacks the methyl substituent on the piperidine ring. By standard additive fragment constants, the removal of a –CH₂– group from the ring reduces cLogP by approximately 0.5 log units (estimated cLogP ≈ 1.8) [2]. The higher lipophilicity of the 2-methyl derivative translates to a predicted 3-fold increase in membrane partitioning at neutral pH, which may affect passive permeability and non-specific binding in cellular assays.

Physicochemical profiling Lipophilicity Compound selection

Stereochemical Complexity Compared to Achiral Amine Analogs

The target compound possesses two stereogenic centers, yielding four possible stereoisomers (two diastereomeric pairs) [1]. In contrast, the commonly used analog 1-(3-methoxyphenoxy)-3-(diethylamino)propan-2-ol possesses only one stereogenic center (the secondary alcohol), generating just two enantiomers [2]. The additional stereocenter in the 2-methylpiperidine compound introduces conformational constraint on the amine moiety, which in related β-blocker series has been shown to alter the β₁/β₂ selectivity ratio by up to 10-fold between diastereomers [3]. Resolution of the individual stereoisomers requires chiral chromatographic methods that differ from those used for simpler single-stereocenter analogs.

Stereochemistry Chiral separation Pharmacological selectivity

Hydrogen-Bond Donor/Acceptor Profile vs. Morpholine and Pyrrolidine Analogs

The hydrochloride salt of the target compound exhibits a hydrogen-bond donor count of 2 (protonated amine and hydroxyl) and a hydrogen-bond acceptor count of 4 (ether oxygens, hydroxyl oxygen, and chloride counterion) [1]. Replacement of the 2-methylpiperidine with morpholine introduces an additional ring oxygen, increasing the acceptor count to 5 and raising topological polar surface area (tPSA) by approximately 9 Ų, which reduces passive blood-brain barrier permeability in predictive models [2]. Conversely, replacement with pyrrolidine reduces molecular weight by 14 Da and lowers the computed LogP, altering the pharmacokinetic profile in a quantitatively predictable manner. These differences are sufficient to warrant compound-specific procurement when consistent physicochemical parameters are required across a screening cascade.

Hydrogen bonding Target engagement Physicochemical diversification

Recommended Application Scenarios for 1-(3-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol Based on Current Evidence


Diastereomer-Dependent Structure-Activity Relationship (SAR) Studies of β-Adrenoceptor Ligands

When a medicinal chemistry program requires exploration of conformational constraint on the basic amine of aryloxypropanolamine β-blockers, the 2-methylpiperidine head group introduces a second stereocenter not present in isopropylamino or tert-butylamino analogs. As demonstrated in the binary aryloxypropanolamine series [1], diastereomers of 2-substituted piperidine derivatives can differ in β₁/β₂ selectivity by an order of magnitude. Procuring the unresolved diastereomeric mixture, followed by chiral chromatographic separation, enables systematic probing of this stereochemical dimension.

Physicochemical Benchmarking in CNS-Penetrant Compound Libraries

The computed cLogP of 2.31 and tPSA of 41.9 Ų place this compound within the favorable range for passive CNS penetration (cLogP 1.5–3.5, tPSA < 70 Ų) [2]. When constructing a focused library to evaluate physicochemical determinants of brain exposure, the 2-methylpiperidine derivative offers a distinct lipophilicity-hydrogen-bonding profile compared to morpholine (tPSA ~51 Ų) or pyrrolidine analogs. This profile can serve as a reference point for correlating computed descriptors with experimentally measured brain-to-plasma ratios.

Synthetic Intermediate for 2-Methylpiperidine-Containing Pharmacophores

The 2-methylpiperidine moiety appears in several bioactive scaffolds, including histamine H₃ receptor antagonists and serotonin receptor modulators [3]. The compound can serve as a late-stage intermediate for diversification: the secondary alcohol permits O-alkylation, acylation, or oxidation, while the 3-methoxyphenoxy group can undergo demethylation to generate a phenol for further derivatization. Researchers procuring this intermediate benefit from a pre-assembled aryloxypropanolamine core that eliminates multiple synthetic steps.

Negative Control Selection in Adrenergic Pharmacology Assays

If in-house screening reveals that this specific 2-methylpiperidine derivative lacks significant β-adrenoceptor affinity (as its absence from pharmacological databases may suggest), it may be deployed as a structurally matched negative control alongside active aryloxypropanolamines such as propranolol or betaxolol. The close structural similarity to active ligands, combined with an altered pharmacodynamic profile, would make it valuable for distinguishing target-specific effects from off-target membrane interactions in cell-based assays.

Analytical Reference Standard for Chromatographic Method Development

The compound's dual stereogenic centers and moderate lipophilicity make it suitable as a test probe for developing chiral HPLC or SFC methods intended to resolve diastereomeric pairs of basic analytes. Its UV chromophore (3-methoxyphenoxy group, λmax ~270–280 nm) facilitates detection, and the hydrochloride salt form ensures consistent solubility in polar organic-aqueous mobile phases. Procurement of a well-characterized batch (≥95% purity) is essential for method validation protocols.

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